molecular formula C21H19N7 B11503149 N'-allyl-6-(1H-imidazol-1-yl)-N,N-diphenyl-1,3,5-triazine-2,4-diamine

N'-allyl-6-(1H-imidazol-1-yl)-N,N-diphenyl-1,3,5-triazine-2,4-diamine

Cat. No.: B11503149
M. Wt: 369.4 g/mol
InChI Key: XNMNTOFNEHOCDS-UHFFFAOYSA-N
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Description

6-(1H-IMIDAZOL-1-YL)-N2,N2-DIPHENYL-N4-(PROP-2-EN-1-YL)-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound that features an imidazole ring, a triazine ring, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1H-IMIDAZOL-1-YL)-N2,N2-DIPHENYL-N4-(PROP-2-EN-1-YL)-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multi-step organic reactions. One common method includes the Claisen–Schmidt condensation of 4-(1H-imidazol-1-yl)benzaldehyde with 4′-methylacetophenone using aqueous sodium hydroxide in methanol . The reaction yields the desired compound in good purity after recrystallization from hot methanol.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

6-(1H-IMIDAZOL-1-YL)-N2,N2-DIPHENYL-N4-(PROP-2-EN-1-YL)-1,3,5-TRIAZINE-2,4-DIAMINE can undergo various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: The triazine ring can be reduced to form different derivatives.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic reagents such as halogens or nitro groups under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while substitution reactions on the phenyl groups can introduce various functional groups.

Scientific Research Applications

6-(1H-IMIDAZOL-1-YL)-N2,N2-DIPHENYL-N4-(PROP-2-EN-1-YL)-1,3,5-TRIAZINE-2,4-DIAMINE has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Medicine: Investigated for its pharmacological properties, including anti-inflammatory and antiviral activities.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 6-(1H-IMIDAZOL-1-YL)-N2,N2-DIPHENYL-N4-(PROP-2-EN-1-YL)-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. The triazine ring can interact with nucleic acids and proteins, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Imidazole derivatives: Compounds like metronidazole and clotrimazole.

    Triazine derivatives: Compounds such as atrazine and cyanuric acid.

Uniqueness

6-(1H-IMIDAZOL-1-YL)-N2,N2-DIPHENYL-N4-(PROP-2-EN-1-YL)-1,3,5-TRIAZINE-2,4-DIAMINE is unique due to its combination of imidazole and triazine rings, along with phenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H19N7

Molecular Weight

369.4 g/mol

IUPAC Name

6-imidazol-1-yl-4-N,4-N-diphenyl-2-N-prop-2-enyl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C21H19N7/c1-2-13-23-19-24-20(27-15-14-22-16-27)26-21(25-19)28(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h2-12,14-16H,1,13H2,(H,23,24,25,26)

InChI Key

XNMNTOFNEHOCDS-UHFFFAOYSA-N

Canonical SMILES

C=CCNC1=NC(=NC(=N1)N(C2=CC=CC=C2)C3=CC=CC=C3)N4C=CN=C4

Origin of Product

United States

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